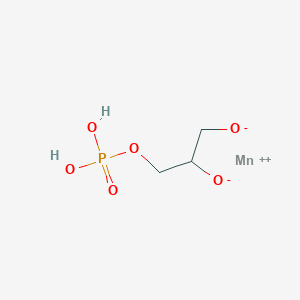![molecular formula C15H12I2O4 B223729 Glyoxal, bis[(2,4-Dinitrophenyl)hydrazon] CAS No. 1177-16-8](/img/structure/B223729.png)
Glyoxal, bis[(2,4-Dinitrophenyl)hydrazon]
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is widely used in scientific research for:
Chemistry: It is used as a reagent for detecting and analyzing carbonyl compounds in various chemical reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways involving carbonyl groups.
Medicine: Research applications include studying the interactions of carbonyl compounds with biological molecules, which can provide insights into disease mechanisms.
Industry: It is used in quality control processes to detect impurities in industrial products.
Wirkmechanismus
Target of Action
Glyoxal bis[(2,4-dinitrophenyl)hydrazone] is a derivative of 2,4-Dinitrophenylhydrazine . It is often used for qualitative testing of carbonyl groups associated with aldehydes and ketones . The primary targets of this compound are therefore aldehydes and ketones.
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a process known as hydrazone formation . This is a type of condensation reaction where a hydrazone derivative is formed. The resulting changes include the formation of a new compound with different physical and chemical properties.
Pharmacokinetics
Its solubility in dmso, chloroform, and ethyl acetate suggests that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of Glyoxal bis[(2,4-dinitrophenyl)hydrazone] can be influenced by various environmental factors. For instance, it is sensitive to light and air, and can decompose under light exposure . Therefore, it should be stored and used under appropriate conditions to maintain its efficacy and stability.
Vorbereitungsmethoden
Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is typically synthesized by reacting glyoxal with 2,4-dinitrophenylhydrazine in an aqueous solution . The reaction involves mixing the two reactants in water, followed by crystallization, filtration, and drying to obtain the final product . Industrial production methods follow similar procedures but may involve additional purification steps to ensure high purity.
Analyse Chemischer Reaktionen
Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert glyoxal, bis[(2,4-dinitrophenyl)hydrazone] into simpler hydrazone derivatives.
Substitution: Substitution reactions involving common reagents such as halogens can lead to the formation of substituted hydrazone compounds.
Vergleich Mit ähnlichen Verbindungen
Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is unique due to its high reactivity with carbonyl groups and its stability as a hydrazone derivative. Similar compounds include:
2,4-Dinitrophenylhydrazine: Used for similar purposes but lacks the bis-hydrazone structure.
Semicarbazide: Another reagent for carbonyl detection but with different reactivity and stability profiles.
Phenylhydrazine: Used in similar applications but with different chemical properties.
This compound’s uniqueness lies in its dual hydrazone structure, which provides enhanced reactivity and stability compared to other similar reagents.
Eigenschaften
IUPAC Name |
N-[(E)-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N8O8/c23-19(24)9-1-3-11(13(7-9)21(27)28)17-15-5-6-16-18-12-4-2-10(20(25)26)8-14(12)22(29)30/h1-8,17-18H/b15-5+,16-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKDRQLHABQHQ-IAGONARPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177-16-8 | |
| Record name | NSC525025 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)
![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)




